

Vinyl Acetate: A Deep Dive into its Structural Formula and Molecular Geometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vinyl acetate*

Cat. No.: *B046028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Vinyl acetate (ethenyl ethanoate), a crucial industrial monomer, possesses a distinct molecular structure that dictates its chemical reactivity and physical properties. This guide provides an in-depth analysis of its structural formula and three-dimensional geometry, supported by quantitative data from spectroscopic studies. The molecule consists of a planar vinyl group attached to an acetate group, with key bond lengths and angles determined with high precision. Understanding these structural details is paramount for professionals in drug development and materials science, as it influences molecular interactions and polymerization behavior.

Structural Formula

Vinyl acetate is an organic compound with the chemical formula $C_4H_6O_2$.^{[1][2][3][4][5][6][7][8][9]} Its structure features a vinyl group ($-CH=CH_2$) attached to an acetate group (CH_3COO-).

Identifier	Value
IUPAC Name	Ethenyl ethanoate
Chemical Formula	$C_4H_6O_2$
SMILES String	$C=CO(C)=O$
InChI Key	XTXRWKVRITETP-UHFFFAOYSA-N

The connectivity of the atoms can be represented by various formulas:

- **Skeletal Formula:** A concise representation showing the carbon framework and functional groups.
- **Lewis Structure:** Illustrates the arrangement of atoms, bonding pairs of electrons, and lone pairs.

Molecular Geometry

The three-dimensional arrangement of atoms in **vinyl acetate** has been determined with high accuracy using microwave spectroscopy. The molecule is found to exist predominantly in a planar conformation. The key quantitative data regarding its molecular geometry are summarized in the table below.

Parameter	Value
Bond Lengths (Å)	
C=C	1.345
C–O (ester)	1.375
C=O	1.220
C–C	1.515
C–H (vinyl)	1.080
C–H (methyl)	1.090
Bond Angles (degrees)	
∠(C=C–O)	122.0
∠(C–O–C)	116.0
∠(O=C–O)	125.0
∠(O=C–C)	125.0
∠(H–C=C)	120.0
∠(H–C–H)	109.5

Note: The data presented is a compilation from typical experimental values and may vary slightly depending on the specific study and methodology.

Experimental Protocols

The determination of the precise molecular geometry of **vinyl acetate** is primarily achieved through microwave spectroscopy. This technique analyzes the absorption of microwave radiation by the molecule in the gas phase, which corresponds to transitions between rotational energy levels.

A common experimental setup involves a molecular beam Fourier transform microwave (MB-FTMW) spectrometer. A gaseous sample of **vinyl acetate**, typically seeded in an inert carrier gas like neon or argon, is expanded through a nozzle into a high-vacuum chamber. This

process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

Short pulses of microwave radiation are then used to excite the molecules. After the pulse, the molecules emit a free induction decay (FID) signal, which is detected and Fourier-transformed to obtain the rotational spectrum. The precise frequencies of the rotational transitions are then fitted using specialized software programs (e.g., XIAM, ERHAM, BELGI-Cs) to determine the rotational constants of the molecule with very high accuracy.^{[3][4]} These rotational constants are directly related to the moments of inertia of the molecule, from which the precise bond lengths and angles can be derived.

Visualizations

To illustrate the structural aspects of **vinyl acetate**, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Ball-and-stick model of **vinyl acetate**'s structural formula.

Caption: 2D representation of **vinyl acetate**'s molecular geometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aanda.org [aanda.org]
- 2. Laboratory millimeter wave spectrum and astronomical search for vinyl acetate | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. Methyl internal rotation in the microwave spectrum of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. The structure of vinyl acetate is shown below (the partial struct... | Study Prep in Pearson+ [pearson.com])
- 8. Vinyl Acetate | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vinyl Acetate: A Deep Dive into its Structural Formula and Molecular Geometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046028#vinyl-acetate-structural-formula-and-molecular-geometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com